molecular formula C19H38O4 B012197 Glyceryl palmitate CAS No. 19670-51-0

Glyceryl palmitate

Cat. No.: B012197
CAS No.: 19670-51-0
M. Wt: 330.5 g/mol
InChI Key: QHZLMUACJMDIAE-UHFFFAOYSA-N
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Description

Glyceryl palmitate (CAS 26657-96-5), also known as glycerol monopalmitate, is a monoester derived from glycerol and palmitic acid (C16:0). Its molecular formula is C19H38O4 (as per and ), and it is characterized by a single palmitoyl chain esterified to a glycerol backbone, leaving two hydroxyl groups free. This amphiphilic structure enables its widespread use as an emulsifier, stabilizer, and moisturizer in cosmetics, pharmaceuticals, and food industries . This compound is non-volatile, solid at room temperature, and exhibits a melting point that facilitates its incorporation into lipid-based delivery systems like nanostructured lipid carriers (NLCs) .

Biological Activity

Glyceryl palmitate, a glycerol ester of palmitic acid, is widely used in food, cosmetics, and pharmaceuticals due to its emulsifying and stabilizing properties. This compound exhibits various biological activities that impact human health and cellular functions. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (C₁₆H₃₂O₄) is a monoglyceride formed from glycerol and palmitic acid. Its structure allows it to function effectively as an emulsifier, helping to stabilize mixtures of oil and water.

1. Metabolic Effects

This compound plays a significant role in lipid metabolism. It is involved in the synthesis and breakdown of triglycerides and free fatty acids. Research indicates that this compound can influence insulin sensitivity and glucose metabolism:

  • Insulin Sensitivity : Studies have shown that palmitic acid can affect insulin signaling pathways. For instance, this compound has been associated with increased basal glucose uptake in muscle cells, potentially enhancing insulin sensitivity .
  • Glucose Metabolism : In cardiomyocytes, this compound has been shown to inhibit glucose uptake; however, treatments like berberine may mitigate these effects by promoting triacylglycerol synthesis .

2. Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects, which are particularly relevant in metabolic diseases:

  • Cellular Mechanisms : It has been suggested that this compound can modulate inflammatory responses in macrophages by altering the expression of pro-inflammatory cytokines .
  • Case Studies : In animal models, this compound has demonstrated the ability to reduce inflammation markers when administered at specific doses .

Safety and Toxicology

The safety profile of this compound has been evaluated through various studies:

  • Skin Irritation : Clinical tests have shown that formulations containing this compound do not induce significant skin irritation or sensitization in humans .
  • Tumor Promotion Studies : In animal studies, this compound did not show tumor-promoting activity when applied topically under controlled conditions . However, the effects can vary depending on the concentration and exposure regimen.

Data Table: Biological Effects of this compound

Biological ActivityEffectReference
Insulin SensitivityIncreases glucose uptake ,
Anti-inflammatoryReduces cytokine production ,
Skin IrritationNo significant irritation ,
Tumor PromotionNo observed promotion ,

Research Findings

Recent studies have further elucidated the biological roles of this compound:

  • A study indicated that this compound could enhance the therapeutic effects of other compounds by modulating lipid metabolism and inflammatory pathways .
  • Another investigation highlighted its potential as a functional ingredient in dietary supplements aimed at improving metabolic health .

Scientific Research Applications

Food Industry

Glyceryl palmitate is primarily used as an emulsifier in food products. It helps to stabilize mixtures of oil and water, improving texture and consistency in various formulations.

Key Applications:

  • Emulsification: It enhances the stability of emulsions in products like margarine, dressings, and sauces.
  • Fat Replacers: this compound can be used to replace fats in low-calorie food products while maintaining mouthfeel and flavor.
  • Calcium Absorption: Research has indicated that beta-palmitate (a form of this compound) may enhance calcium absorption, particularly in infant formulas. A study reviewed by the European Food Safety Authority suggested that structured triglycerides like beta-palmitate could improve calcium bioavailability in infants .

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles due to its biocompatibility and ability to enhance drug delivery.

Key Applications:

  • Drug Delivery Systems: It is used as a carrier for drug formulations, improving solubility and bioavailability of poorly soluble drugs.
  • Excipients: this compound acts as an excipient in tablets and capsules, aiding in the manufacturing process by improving flow properties and compressibility.
  • Topical Formulations: Its emulsifying properties make it suitable for creams and ointments, providing a smooth application and enhancing skin absorption .

Cosmetic Industry

In cosmetics, this compound is valued for its emollient properties, contributing to skin hydration and texture.

Key Applications:

  • Emulsifiers in Creams: It stabilizes oil-in-water emulsions in lotions and creams, ensuring a consistent product.
  • Skin Conditioning Agents: this compound helps to soften the skin and improve moisture retention.
  • Safety Profile: Studies indicate that this compound does not cause skin irritation or sensitization in humans when used at typical concentrations .

Industrial Applications

Beyond food and personal care products, this compound finds applications in various industrial processes.

Key Applications:

  • Plasticizers: It can be used as a plasticizer in polymer formulations to enhance flexibility.
  • Surfactants: In industrial cleaning products, this compound serves as a surfactant to improve cleaning efficiency.

Case Study 1: Infant Formula Development

A significant body of research has focused on the incorporation of beta-palmitate into infant formulas. Studies indicate that formulas enriched with beta-palmitate can lead to improved growth outcomes due to enhanced calcium absorption . This has led to commercial formulations that specifically target infant nutrition needs.

Case Study 2: Cosmetic Formulation Safety

A safety assessment conducted on various cosmetic formulations containing this compound demonstrated its non-irritating nature when applied topically. In repeated insult patch tests, formulations showed no significant adverse reactions among participants . This underscores its suitability for sensitive skin applications.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing glyceryl palmitate, and how can researchers optimize reaction conditions?

  • Methodology : this compound is synthesized via esterification of glycerol and palmitic acid, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods (e.g., lipases). Optimization involves controlling temperature (60–80°C), molar ratios (1:1 to 1:3 glycerol-to-palmitic acid), and reaction time (4–12 hours). Purification steps include solvent extraction or column chromatography to isolate the monoester form .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or FTIR spectroscopy to confirm ester bond formation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify ester linkage signals (δ 4.1–4.3 ppm for glycerol protons; δ 170–175 ppm for carbonyl carbons).
  • GC-MS : Quantifies fatty acid composition post-saponification.
  • HPLC : Assesses purity using reverse-phase columns with UV detection at 210 nm .
    • Validation : Cross-validate results with certified reference materials from databases like NIST .

Q. How do researchers evaluate the thermal stability of this compound in lipid-based drug delivery systems?

  • Methodology : Use differential scanning calorimetry (DSC) to measure melting points (typically 55–65°C) and thermogravimetric analysis (TGA) to assess decomposition thresholds. Accelerated stability studies (40°C/75% RH for 6 months) monitor physical and chemical degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved across studies?

  • Analysis Framework : Conduct systematic reviews to identify variables affecting solubility (e.g., temperature, solvent purity). Use Hansen solubility parameters (HSPs) to model interactions and validate findings via controlled solubility assays. Statistical meta-analyses can resolve discrepancies caused by methodological heterogeneity .
  • Case Example : Discrepancies in ethanol solubility may arise from incomplete esterification or residual catalysts; replicate studies under inert atmospheres to isolate confounding factors .

Q. What experimental design principles are critical for studying this compound’s interactions with lipid bilayers in cellular models?

  • Design Considerations :

  • Model Systems : Use Langmuir-Blodgett troughs to simulate monolayer interactions or liposome-based assays to measure membrane permeability.
  • Controls : Include blank liposomes and comparator esters (e.g., glyceryl stearate) to isolate this compound-specific effects.
  • Outcome Metrics : Quantify changes in bilayer fluidity via fluorescence anisotropy or atomic force microscopy (AFM) .
    • Reproducibility : Pre-register protocols and share raw data via repositories to enhance transparency .

Q. How can multi-omics approaches (e.g., lipidomics, metabolomics) elucidate this compound’s role in metabolic pathways?

  • Integration Strategy :

  • Lipidomics : LC-MS/MS profiles this compound’s distribution in tissues.
  • Metabolomics : Track downstream metabolites (e.g., palmitate-CoA) via 13^13C isotope tracing.
  • Data Fusion : Apply pathway enrichment tools (e.g., KEGG, Reactome) to identify impacted pathways (e.g., β-oxidation) .
    • Challenges : Address batch effects and normalize data across platforms to ensure comparability .

Q. Methodological Guidelines

  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For chromatography, report retention times, column specifications, and detection limits .
  • Ethical Practices : Disclose conflicts of interest and avoid selective data reporting. Use plagiarism-detection software for manuscript submissions .

Comparison with Similar Compounds

Structural and Functional Differences

Glyceryl palmitate belongs to the broader class of glycerides, which vary in the number and type of fatty acid chains. Key structural and functional distinctions with similar compounds are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Backbone Fatty Acid Chains Functional Groups Melting Point Key Applications
This compound Glycerol 1 (C16:0) Ester, hydroxyl groups ~54–60°C Cosmetics, NLCs
Cetyl Palmitate Cetyl alcohol 1 (C16:0) Ester ~54°C NLCs, texture enhancer
Glyceryl Monostearate Glycerol 1 (C18:0) Ester, hydroxyl groups ~55–65°C Food emulsifier, creams
Tripalmitin Glycerol 3 (C16:0) Esters ~65–67°C Lipid nanoparticles
Glyceryl Dipalmitate Glycerol 2 (C16:0) Esters, hydroxyl group Not reported Cosmetics (rare)
  • Glyceryl vs. Cetyl Esters: Unlike this compound, cetyl palmitate (a wax ester) lacks free hydroxyl groups, reducing its polarity. This difference impacts their roles in formulations; cetyl palmitate’s lower melting point (~54°C) enables smaller nanoparticle sizes in NLCs compared to glyceryl monostearate .
  • Mono- vs. Triesters: Tripalmitin, a triacylglycerol (TAG), is less polar than this compound, making it more suitable for hydrophobic drug encapsulation . However, this compound’s amphiphilicity enhances its emulsifying capacity in creams and lotions .

Performance in Drug Delivery Systems

Nanostructured lipid carriers (NLCs) leverage lipid matrices to improve drug solubility and bioavailability. The choice of lipid significantly affects particle characteristics:

Table 2: NLC Performance Metrics

Lipid Matrix Particle Size (nm) Polydispersity Index (PDI) IC50 (TRF/BSA, μM) Source
Cetyl Palmitate Smallest 0.2 (narrow) 2.12 ± 0.21
Glyceryl Monostearate Larger 0.3 (wider) Not reported
Glyceryl Tristearate Not reported Not reported 1.51 ± 0.05
  • Cetyl palmitate produces NLCs with the smallest particle size and narrowest PDI due to its low melting point and linear alkyl structure, enhancing drug encapsulation efficiency .
  • Glyceryl tristearate (a triester) demonstrates superior cytotoxicity (lower IC50) in anticancer formulations, likely due to slower degradation and sustained drug release .

Research Findings and Discrepancies

  • Raman Spectroscopy: and erroneously classify this compound as a triacylglycerol (TAG). This inconsistency likely stems from mislabeling; this compound is a monoester, whereas TAGs like tripalmitin have three fatty acid chains . Correct identification is critical for accurate spectral interpretation.

Preparation Methods

Chemical Esterification: Traditional and Catalytic Approaches

Chemical esterification remains the most common industrial method for glyceryl palmitate synthesis. The reaction involves the direct condensation of glycerol and palmitic acid under acidic or alkaline catalysis.

Acid-Catalyzed Esterification

Sulfuric acid (H2SO4H_2SO_4) and phosphoric acid (H3PO4H_3PO_4) are frequently employed as catalysts. Typical conditions involve a molar ratio of 1:1 to 1:3 (glycerol-to-palmitic acid), temperatures of 60–80°C, and reaction durations of 4–12 hours. Neutralization with alkaline solutions (e.g., NaOHNaOH) is required post-reaction to achieve a pH of 7.0 . For instance, a patent describing glyceryl monostearate synthesis reported 99.1% purity using H3PO4H_3PO_4 neutralization at pH 6.0–7.5 .

Alkaline-Catalyzed Esterification

Alkaline catalysts such as sodium hydroxide (NaOHNaOH) or potassium hydroxide (KOHKOH) accelerate esterification at higher temperatures (210–220°C) under reduced pressure (-0.06 to -0.09 MPa) . This method minimizes side reactions like glycerolysis but requires meticulous control to prevent thermal degradation.

Table 1: Comparative Parameters for Acid- and Alkaline-Catalyzed Esterification

ParameterAcid-CatalyzedAlkaline-Catalyzed
Temperature60–80°C210–220°C
PressureAtmospheric-0.06 to -0.09 MPa
Catalyst Concentration0.5–5% w/w0.1–0.5% w/w
Yield85–92%90–95%
Purity95–98%98–99.1%

Enzymatic Synthesis: Lipase-Mediated Esterification

Enzymatic methods using immobilized lipases (e.g., Candida antarctica lipase B) offer eco-friendly alternatives with high specificity. Reactions occur at milder temperatures (50–60°C) and pH 7.0–8.0, achieving monoglyceride contents of 63–96% . A key advantage is the avoidance of toxic byproducts, though enzyme cost and stability remain challenges.

Case Study : Zhu et al. (2010) reported a 63% monoglyceride yield after 8 hours at 50°C using safflower seed oil and lipase . Recent advances in enzyme immobilization have extended catalyst lifespans to over 10 cycles without significant activity loss.

Silicate Ester Protection Method

A novel approach involves protecting glycerol hydroxyl groups with silicate esters ((R1O)4Si(R_1O)_4Si) to enhance monoester selectivity. The process comprises two stages:

  • Silylation : Glycerol reacts with silicate esters at 70–120°C, forming protected intermediates.

  • Esterification : Palmitic acid is introduced, yielding this compound after SiO2_2 removal via hot filtration .

Table 2: Silicate Ester Method Parameters

StepConditions
Silylation Temperature70–120°C
CatalystH2SO4H_2SO_4 or NaOHNaOH
Molar Ratio1:1.8–2.1 (silicate ester:glycerol)
Esterification Time3–6 hours
Final Purity96–98%

Multi-Stage Distillation for Purification

Crude this compound undergoes vacuum distillation to remove impurities like free fatty acids and glycerol. A four-stage distillation protocol (adapted from glyceryl monostearate production ) is effective:

  • Primary Distillation : Removes moisture at 160–225°C under 150–170 Pa.

  • Secondary Distillation : Eliminates residual glycerol at 190–220°C (3–10 Pa).

  • Tertiary Distillation : Extracts trace impurities at 210–230°C (5–8 Pa).

  • Quaternary Distillation : Isolates this compound at 215–230°C (0.1–7 Pa) .

Table 3: Distillation Parameters and Outcomes

StageTemperature (°C)Pressure (Pa)Removed Component
Primary160–225150–170Moisture
Secondary190–2203–10Glycerol
Tertiary210–2305–8Free fatty acids
Quaternary215–2300.1–7Di-/Triglycerides

Quality Control and Analytical Characterization

Post-synthesis analysis ensures compliance with industrial standards. Key metrics include:

  • Acid Value : ≤1.0 mg KOH/g

  • Saponification Value : 160–170 mg KOH/g

  • Iodine Value : ≤2.0 g I2_2/100 g

  • Purity : ≥98% (via HPLC)

Spectroscopic techniques validate structural integrity:

  • NMR : 1H^1H NMR shows glycerol proton signals at δ 4.1–4.3 ppm and carbonyl carbons at δ 170–175 ppm.

  • GC-MS : Quantifies palmitic acid content post-saponification .

Mitigation of Process Contaminants

Refined glycerol used in synthesis may contain contaminants like 3-monochloropropanediol (3-MCPD) esters. A modified AOCS Cd 29a-13 method detects these at limits of 0.01–0.02 mg/kg using vortex-assisted extraction and GC-MS . Neutralization and vacuum distillation reduce contaminants to undetectable levels (<0.02 mg/kg) .

Properties

IUPAC Name

2,3-dihydroxypropyl hexadecanoate
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InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3
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InChI Key

QHZLMUACJMDIAE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O
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Molecular Formula

C19H38O4
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DSSTOX Substance ID

DTXSID00891470
Record name 1-Glyceryl monohexadecanoate
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Molecular Weight

330.5 g/mol
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Physical Description

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS]
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
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Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C
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CAS No.

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0
Record name 1-Monopalmitin
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Record name Palmitoyl glycerol
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Record name Hexadecanoic acid, monoester with 1,2,3-propanetriol
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Record name 1-Glyceryl monohexadecanoate
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Record name GLYCERYL 1-PALMITATE
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Synthesis routes and methods

Procedure details

Component D: A mixture of 5-bromo-4-hydroxy-6-methyl-1,3,3a,7-tetraazaindene, water, and 2.5N NaOH was placed in a beaker and heated to 50° C. to dissolve the materials and form Compound TAI-1. A mixture of boric acid and the indicated thermal solvent was dissolved in water by heating at 50° C. The solution was cooled to room temperature and a portion of deionized lime-processed gelatin was added to the solution to be hydrated for 30 minutes. The mixture was heated to 40° C. for 10 minutes to melt the gelatin. A portion of a dispersion of 6.5 μm polystyrene beads in gelatin was placed in another beaker and heated to 40° C. for 10 minutes to melt the gelatin. The two gelatin containing subcomponents were combined and the mixture was added a 4% active aqueous solution of ZONYL® FS-300 surfactant and a portion of the Compound TAI-1 solution described above.
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lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
active aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.